

In-Depth Technical Guide to the Mass Spectrum of 4-Butylphenol-d5

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Compound of Interest

Compound Name: 4-Butylphenol-d5

Cat. No.: B1380642

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This technical guide provides a detailed overview of the mass spectrum of **4-Butylphenol-d5**, a deuterated analog of 4-Butylphenol. Due to its chemical similarity to the parent compound and its distinct mass, **4-Butylphenol-d5** is an excellent internal standard for quantitative analysis using mass spectrometry.^[1] This document outlines its predicted mass spectral data, relevant experimental protocols, and a proposed fragmentation pathway.

Data Presentation: Predicted Mass Spectrum

The mass spectrum of **4-Butylphenol-d5** is not readily available in public databases. However, based on the known mass spectrum of 4-Butylphenol and the principles of mass spectrometry, a predicted spectrum can be inferred. The primary difference will be a mass shift of +5 atomic mass units (amu) due to the five deuterium atoms substituting hydrogens on the aromatic ring and the hydroxyl group.

The molecular weight of non-deuterated 4-Butylphenol is approximately 150.22 g/mol.^{[2][3][4]} The exact mass of **4-Butylphenol-d5** is 155.1356 g/mol, considering the mass of deuterium. The following table summarizes the predicted major ions in the electron ionization (EI) mass spectrum of **4-Butylphenol-d5**.

Predicted m/z	Ion Structure	Predicted Relative Abundance	Notes
155	$[M]^+\bullet$	High	Molecular ion peak.
112	$[M-C_3H_7]^+\bullet$	Moderate	Loss of a propyl radical from the butyl chain.
111	$[M-C_3H_8]^+$	Moderate	Loss of propane.
84	$[C_5H_5D_2O]^+$	Low	Fragment from the deuterated phenol ring.

Note: The relative abundances are predictions and may vary based on the specific instrument conditions.

Experimental Protocols

The analysis of **4-Butylphenol-d5**, typically as an internal standard, is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like alkylphenols.

1. Sample Preparation and Derivatization:

- **Internal Standard Spiking:** A known amount of **4-Butylphenol-d5** is added to the sample at the beginning of the preparation process.
- **Extraction:** The analytes are extracted from the sample matrix using a suitable solvent (e.g., methylene chloride) via liquid-liquid extraction or solid-phase extraction (SPE).

- Derivatization (Optional): To improve volatility and chromatographic peak shape, phenols can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS).

2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector: Splitless or split injection at a temperature of 250-280°C.
 - Oven Program: A temperature ramp starting from a low temperature (e.g., 60°C) to a high temperature (e.g., 280°C) to ensure good separation.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. In SIM mode, the characteristic ions of both the native analyte and the deuterated internal standard are monitored.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and selective, making it suitable for analyzing trace levels of phenolic compounds in complex matrices.

1. Sample Preparation:

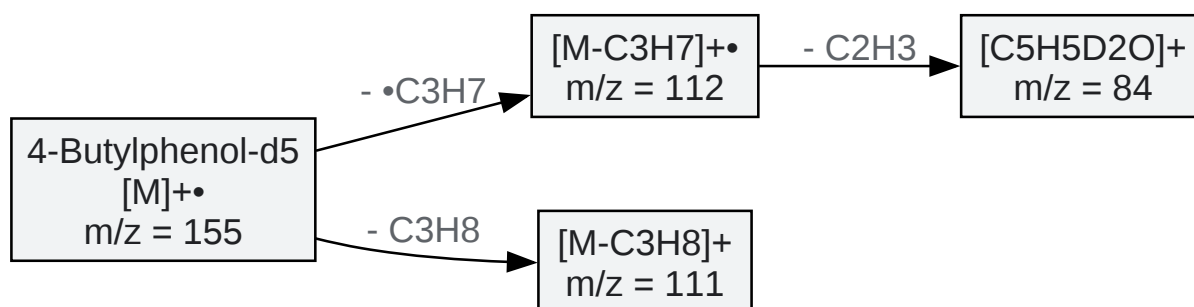
- Internal Standard Spiking: A precise amount of **4-Butylphenol-d5** is added to the sample.
- Extraction: Solid-phase extraction is commonly used to concentrate the analytes and remove matrix interferences.

2. LC-MS/MS Analysis:

- Liquid Chromatograph (LC) Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid or base to improve peak shape.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for phenols.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for **4-Butylphenol-d5**.



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Caption: Predicted EI fragmentation of **4-Butylphenol-d5**.

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